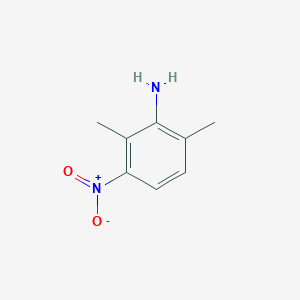

2,6-Dimethyl-3-nitroaniline

説明

Structure

3D Structure

特性

IUPAC Name |

2,6-dimethyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-4-7(10(11)12)6(2)8(5)9/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFJDBAOBVUXMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60986114 | |

| Record name | 2,6-Dimethyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60986114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67083-28-7 | |

| Record name | 2,6-Dimethyl-3-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67083-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-2,6-xylidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067083287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 67083-28-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60986114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-2,6-xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 2,6-Dimethyl-3-nitroaniline

CAS Number: 67083-28-7

This technical guide provides a comprehensive overview of 2,6-dimethyl-3-nitroaniline, a specialty chemical with applications in scientific research. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is an aromatic amine with the chemical formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol .[1] While specific experimental data for all physical properties of this particular isomer are not widely published, the following table summarizes its key identifiers and known characteristics. For comparative purposes, data for the related compound, 3-nitroaniline, are also included.

| Property | Value (this compound) | Value (3-Nitroaniline - for comparison) |

| CAS Number | 67083-28-7[1] | 99-09-2 |

| Molecular Formula | C₈H₁₀N₂O₂[1] | C₆H₆N₂O₂ |

| Molecular Weight | 166.18 g/mol [1] | 138.12 g/mol [2] |

| Appearance | - | Yellow crystalline powder[2][3] |

| Melting Point | - | 112-114 °C[2][3] |

| Boiling Point | - | 306 °C[2][3] |

| Solubility | - | Very slightly soluble in water; soluble in ethanol, ether, and methanol.[2][3] |

| Storage Temperature | 2-8°C, sealed in dry, dark place[4] | Room temperature, below 30°C[2][3] |

Synthesis Protocols

A common strategy to achieve specific nitration involves the protection of the amino group, followed by nitration and deprotection. Below is a proposed experimental protocol adapted from the synthesis of related nitroaniline compounds.

Workflow for the Synthesis of this compound

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Acetylation of 2,6-Dimethylaniline

-

In a round-bottom flask, dissolve 2,6-dimethylaniline in a suitable solvent such as glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring.

-

Heat the mixture under reflux for a specified period to ensure complete reaction.

-

After cooling, pour the reaction mixture into ice water to precipitate the N-acetyl-2,6-dimethylaniline.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 2: Nitration of N-acetyl-2,6-dimethylaniline

This protocol is adapted from the synthesis of N-acetyl-2,6-dimethyl-3-nitroaniline.[5]

-

To a mixture of the N-acetyl-2,6-dimethylaniline (0.18 mole) and acetic acid (0.70 mole), gradually add concentrated sulfuric acid (0.50 mole) with stirring under ice-cooling.[5]

-

Slowly add fuming nitric acid (0.24 mole) to the mixture, ensuring the reaction temperature does not exceed 10°C.[5]

-

Allow the reaction mixture to return to room temperature and stir for 2 hours.[5]

-

Pour the mixture onto ice to precipitate the N-acetyl-2,6-dimethyl-3-nitroaniline.[5]

-

Collect the crystalline precipitate by filtration and recrystallize from ethanol.[5]

Step 3: Hydrolysis of N-acetyl-2,6-dimethyl-3-nitroaniline

-

Suspend the N-acetyl-2,6-dimethyl-3-nitroaniline in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Heat the mixture under reflux until the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the this compound.

-

Collect the solid product by filtration, wash with water, and purify by recrystallization.

Analytical Methodologies

The analysis of this compound can be performed using standard chromatographic techniques. While specific methods for this isomer are not widely published, the following provides a general framework based on the analysis of related aniline derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the separation and identification of aniline derivatives.[6]

Sample Preparation:

-

Liquid-Liquid Extraction (LLE): For aqueous samples, adjust the pH to >11 and extract with an organic solvent like methylene chloride or chloroform.[6]

-

Solid Phase Extraction (SPE): Can be used as an alternative to LLE for sample cleanup and concentration.

GC-MS Parameters (General):

-

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Injector: Splitless injection is often preferred for trace analysis.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 70°C) and ramping up to a higher temperature (e.g., 280°C) to elute the analytes.[7]

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. Full scan mode can be used for identification, and selected ion monitoring (SIM) can be used for quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the analysis of nitroanilines, which can be thermolabile.[8]

Sample Preparation:

-

Samples can be dissolved in a suitable organic solvent (e.g., methanol or acetonitrile) and filtered before injection.

-

For environmental water samples, on-line or off-line SPE can be used for pre-concentration.[8]

HPLC Parameters (General):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape.[9]

-

Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., around 227 nm for 3-nitroaniline).[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the synthesized compound. While a specific spectrum for this compound is not available in the search results, one can predict the expected signals in the ¹H NMR spectrum based on its structure.

Applications and Biological Activity

Applications in Research

Biological Activity

There is no specific information available in the search results regarding the biological activity or signaling pathways associated with this compound. However, many nitroaromatic compounds are known to have biological activity, often related to their enzymatic reduction to form reactive radical species.[11] The un-nitrated parent compound, 2,6-dimethylaniline, has been shown to have tumor-promoting activity in the nasal cavity of rats.[12] It is important to note that the addition of a nitro group can significantly alter the biological properties of a molecule.

Safety Information

Detailed safety data for this compound is not widely available. However, based on the data for related nitroaniline compounds, it should be handled with care. Nitroanilines are generally considered toxic and harmful.

General Hazards of Nitroanilines:

-

Toxicity: Can be toxic if swallowed, in contact with skin, or if inhaled.

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.

-

Environmental Hazard: May be harmful to aquatic life with long-lasting effects.

Recommended Safety Precautions:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. Meta-Nitroaniline or 3-Nitroaniline Manufacturers, with SDS [mubychem.com]

- 4. 67083-28-7|this compound|BLD Pharm [bldpharm.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Separation of 3-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Determination of 3-nitroaniline in water samples by directly suspended droplet three-phase liquid-phase microextraction using 18-crown-6 ether and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]

- 12. Tumor-promoting activity of 2,6-dimethylaniline in a two-stage nasal carcinogenesis model in N-bis(2-hydroxypropyl)nitrosamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2,6-Dimethyl-3-nitroaniline: A Technical Guide

This guide provides an in-depth overview of the primary synthesis pathways for 2,6-dimethyl-3-nitroaniline, a key intermediate in the development of various pharmaceutical and chemical compounds. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound is an aromatic amine containing nitro and methyl functional groups, which make it a versatile building block in organic synthesis. The strategic placement of these groups allows for a range of chemical modifications, rendering it a valuable precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients. The primary challenge in its synthesis lies in achieving the correct regioselectivity of the nitration reaction on the 2,6-dimethylaniline (2,6-xylidine) scaffold. Direct nitration often leads to a mixture of isomers, necessitating a protecting group strategy to direct the nitro group to the desired 3-position.

Primary Synthesis Pathway: Nitration of N-acetyl-2,6-dimethylaniline

The most effective and well-documented method for the synthesis of this compound involves the protection of the amino group of 2,6-dimethylaniline by acetylation, followed by nitration and subsequent deprotection. This multi-step process ensures high regioselectivity and yield.

Caption: Synthesis of this compound via a three-step pathway.

Experimental Protocols

Step 1: Synthesis of N-acetyl-2,6-dimethylaniline (Acetylation of 2,6-Dimethylaniline)

This initial step protects the amine functionality to control the subsequent nitration reaction.

-

Materials:

-

2,6-Dimethylaniline

-

Acetic anhydride

-

Glacial acetic acid

-

-

Procedure:

-

Dissolve 2,6-dimethylaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring.

-

The reaction is typically exothermic; maintain the temperature as needed with a water bath.

-

After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.

-

Pour the reaction mixture into ice water to precipitate the N-acetyl-2,6-dimethylaniline.

-

Collect the solid product by filtration, wash with water, and dry.

-

Step 2: Synthesis of N-acetyl-2,6-dimethyl-3-nitroaniline (Nitration)

This is the key step where the nitro group is introduced onto the aromatic ring.

-

Materials:

-

N-acetyl-2,6-dimethylaniline (N-acetyl-2,6-xylidine)

-

Acetic acid

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

-

Procedure:

-

To a mixture of N-acetyl-2,6-xylidine (0.18 mole) and acetic acid (40 ml), gradually add concentrated sulfuric acid (80 ml) with stirring under ice-cooling.[1]

-

Slowly add fuming nitric acid (10 ml) to the mixture, ensuring the reaction temperature does not exceed 10°C.[1]

-

After the addition is complete, allow the reaction mixture to return to room temperature and stir for 2 hours.[1]

-

Pour the reaction mixture onto ice to precipitate the product.[1]

-

Collect the resulting crystalline precipitate by filtration.[1]

-

Recrystallize the crude product from ethanol to obtain pure N-acetyl-2,6-dimethyl-3-nitroaniline.[1]

-

Step 3: Synthesis of this compound (Deacetylation)

The final step involves the removal of the acetyl protecting group to yield the target compound.

-

Materials:

-

N-acetyl-2,6-dimethyl-3-nitroaniline

-

Aqueous mineral acid (e.g., HCl) or base (e.g., NaOH)

-

-

Procedure:

-

Suspend N-acetyl-2,6-dimethyl-3-nitroaniline in an aqueous solution of a strong acid or base.

-

Heat the mixture under reflux until the hydrolysis is complete (can be monitored by TLC).

-

Cool the reaction mixture.

-

If using an acidic hydrolysis, neutralize with a base to precipitate the free amine. If using a basic hydrolysis, the product may precipitate upon cooling or require extraction.

-

Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

-

Quantitative Data

The following table summarizes the quantitative data for the key nitration step.

| Step | Product | Starting Material | Reagents | Yield | Melting Point (°C) | Appearance | Reference |

| 2 | N-acetyl-2,6-dimethyl-3-nitroaniline | N-acetyl-2,6-xylidine | Acetic acid, Sulfuric acid, Fuming nitric acid | 92% | 171-173 | Pale yellow needles | [1] |

Alternative Considerations and Regioselectivity

The orientation of nitration on substituted anilines is highly dependent on the reaction conditions, particularly the acidity of the medium.[2][3] For derivatives of 2,6-dimethylaniline, nitration in a highly acidic medium, such as concentrated sulfuric acid, favors the formation of the 3-nitro isomer.[2] This is because under strongly acidic conditions, the amino group is protonated to form an anilinium ion, which is a meta-directing group. The steric hindrance from the two methyl groups at positions 2 and 6 further directs the incoming electrophile to the less hindered 3-position.

In contrast, nitration under less acidic conditions can lead to the formation of the 4-nitro isomer.[2] This highlights the critical importance of controlling the reaction conditions to achieve the desired product.

Conclusion

The synthesis of this compound is most reliably achieved through a three-step process involving acetylation of 2,6-dimethylaniline, followed by regioselective nitration of the resulting N-acetyl derivative, and subsequent deacetylation. This method provides a high yield of the desired 3-nitro isomer. Careful control of reaction conditions, especially during the nitration step, is crucial for maximizing the yield and purity of the final product. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 2,6-Dimethyl-3-nitroaniline: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and available data for 2,6-Dimethyl-3-nitroaniline. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. Due to the limited availability of specific experimental data for this compound in public literature, this guide also includes information on closely related isomers and precursors to provide a comparative context.

Molecular Structure and Formula

This compound is an aromatic organic compound. Its structure consists of an aniline ring substituted with two methyl groups at positions 2 and 6, and a nitro group at position 3.

Molecular Formula: C₈H₁₀N₂O₂[1][2]

Molecular Weight: 166.18 g/mol [1][2]

The arrangement of the functional groups on the benzene ring significantly influences the molecule's chemical reactivity and physical properties. The electron-donating amino group and methyl groups, along with the electron-withdrawing nitro group, create a unique electronic environment within the molecule.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Physical and Chemical Properties

For comparative purposes, the physical properties of some related isomers are provided in the table below. It is important to note that these values are not for this compound and should be used with caution as estimations.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| N,N-Dimethyl-3-nitroaniline | C₈H₁₀N₂O₂ | 166.18 | 57 - 61 | 280 |

| 4,6-Dimethyl-2-nitroaniline | C₈H₁₀N₂O₂ | 166.18 | 64 - 68 | - |

| 3-Nitroaniline | C₆H₆N₂O₂ | 138.13 | 112 - 114 | 306 |

Experimental Protocols

A detailed, verified experimental protocol for the direct synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route involves a two-step process: the acetylation of 2,6-dimethylaniline to protect the amino group, followed by nitration and subsequent deprotection.

Synthesis of N-acetyl-2,6-dimethyl-3-nitroaniline (Precursor)

A documented procedure for the synthesis of the N-acetylated precursor provides a reliable starting point.

Reaction: Nitration of N-acetyl-2,6-xylidine.

Protocol:

-

To a mixture of 30.1 g (0.18 mole) of N-acetyl-2,6-xylidine and 40 ml of acetic acid, gradually add 80 ml of concentrated sulfuric acid with stirring under ice-cooling.

-

Slowly add 10 ml of fuming nitric acid to the mixture, ensuring the reaction temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to return to room temperature and stir for 2 hours.

-

Pour the reaction mixture onto ice.

-

Collect the resulting crystalline precipitate by filtration.

-

Recrystallize the crude product from ethanol to yield N-acetyl-2,6-dimethyl-3-nitroaniline.

This procedure has been reported to yield pale yellow needles with a melting point of 171°-173°C.

Deprotection of N-acetyl-2,6-dimethyl-3-nitroaniline (Proposed)

The final step to obtain this compound involves the hydrolysis of the acetyl group. While a specific protocol for this exact substrate is not available, general methods for the deprotection of acetylated anilines can be applied.

General Deprotection Methods:

-

Acidic Hydrolysis: Refluxing the N-acetylated compound in the presence of a strong acid, such as hydrochloric acid, in a solvent like ethanol/water is a common method. However, these harsh conditions may not be suitable for all substrates.

-

Basic Hydrolysis: Heating the N-acetylated compound with a strong base, such as potassium hydroxide or sodium hydroxide, in an aqueous alcoholic solvent can also effect deprotection.[4]

-

Mild Conditions: For substrates sensitive to harsh acidic or basic conditions, milder methods using reagents like thionyl chloride and pyridine have been developed.[5]

A specific experimental protocol would need to be optimized for this particular substrate, including reaction time, temperature, and purification methods.

Logical Workflow for Synthesis

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, MS) for this compound is not currently available in public databases. While some vendors offer access to such data upon request, it is not openly published.[3] For reference, characteristic spectroscopic features of related compounds are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would be expected to show characteristic signals for the aromatic protons and carbons, as well as for the methyl and amino groups. The exact chemical shifts and coupling constants would be influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the nitro group, and C-H and C=C stretching of the aromatic ring and methyl groups.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (166.18 g/mol ). The fragmentation pattern would likely involve the loss of the nitro group and other characteristic fragments of the substituted aniline structure.

Conclusion

This compound is a specialty chemical with a well-defined molecular structure. While its fundamental properties such as molecular formula and weight are established, there is a notable lack of publicly available, detailed experimental data regarding its physical properties, a specific and complete synthesis protocol, and comprehensive spectroscopic characterization. The information provided in this guide, including data on related compounds and a proposed synthetic pathway, is intended to assist researchers in their work with this molecule. Further experimental investigation is required to fully characterize this compound and establish detailed and validated protocols for its synthesis and analysis.

References

Spectroscopic and Analytical Profile of 2,6-Dimethyl-3-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2,6-Dimethyl-3-nitroaniline (CAS No. 67083-28-7). Due to the absence of experimentally acquired spectra in publicly available literature, this document presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, and IR spectroscopy. These predictions are valuable for the identification and characterization of this compound in research and development settings. Additionally, this guide outlines general experimental protocols for the acquisition of NMR and IR spectra applicable to aromatic nitro compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. These predictions are based on computational models and provide expected values for key spectral features.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3 - 7.5 | Doublet | 1H | Aromatic H |

| ~6.9 - 7.1 | Doublet | 1H | Aromatic H |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

| ~2.3 - 2.5 | Singlet | 3H | -CH₃ |

| ~2.1 - 2.3 | Singlet | 3H | -CH₃ |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~150 - 155 | C-NO₂ |

| ~145 - 150 | C-NH₂ |

| ~135 - 140 | Aromatic C-CH₃ |

| ~130 - 135 | Aromatic C-CH₃ |

| ~120 - 125 | Aromatic C-H |

| ~115 - 120 | Aromatic C-H |

| ~15 - 20 | -CH₃ |

| ~10 - 15 | -CH₃ |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend (scissoring) |

| 1550 - 1490 | Strong | Asymmetric NO₂ stretch |

| 1360 - 1320 | Strong | Symmetric NO₂ stretch |

| 850 - 750 | Strong | C-N stretch |

| 800 - 600 | Strong | Aromatic C-H bend (out-of-plane) |

Experimental Protocols

The following are general protocols for obtaining NMR and IR spectra of nitroaniline compounds. These can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of -2 to 12 ppm is typically sufficient.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the ¹³C NMR spectrum. A proton-decoupled sequence is standard to produce singlets for each unique carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks in the spectrum.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in interpreting the data.

Caption: General workflow for NMR and IR spectroscopic analysis.

Caption: Logical relationships in spectroscopic data interpretation.

A Technical Guide to the Solubility of 2,6-Dimethyl-3-nitroaniline in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2,6-Dimethyl-3-nitroaniline, a substituted aromatic amine of interest in various chemical and pharmaceutical research domains. A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this specific compound. Consequently, this document provides a robust, generalized experimental protocol for the systematic determination of its solubility in common laboratory solvents. The methodologies detailed herein are based on established practices for similar aromatic compounds, ensuring a reliable framework for researchers to generate accurate and reproducible data. This guide also includes a structured template for data presentation and a visual representation of the experimental workflow to facilitate comprehension and implementation.

Introduction

This compound is an aromatic organic compound featuring a benzene ring substituted with two methyl groups, a nitro group, and an amino group. The interplay of these functional groups—the hydrophobic methyl groups, the polar and hydrogen bond-accepting nitro group, and the basic and hydrogen bond-donating amino group—governs its physicochemical properties, including its solubility. Aromatic amines and nitroanilines are foundational structures in the synthesis of dyes, specialty polymers, and pharmaceutical intermediates.[1] Accurate solubility data is paramount for a multitude of applications, including:

-

Reaction Chemistry: Selection of appropriate solvent systems for chemical synthesis and optimization of reaction conditions.

-

Purification: Development of effective crystallization and chromatographic separation methods.

-

Drug Development: Formulation of drug delivery systems and prediction of bioavailability.

Given the absence of specific quantitative solubility data for this compound in the literature, this guide provides the necessary tools for researchers to determine these critical parameters experimentally.

Predicted Solubility Profile

Based on the general principles of solubility for aromatic amines and nitro-compounds, a qualitative prediction of the solubility of this compound can be inferred:

-

Water: Limited solubility is expected due to the hydrophobic nature of the dimethylated benzene ring.[2] The presence of the amino and nitro groups may allow for some hydrogen bonding with water, but the overall nonpolar character of the molecule is likely to dominate.[1]

-

Polar Aprotic Solvents (e.g., Acetone, N,N-Dimethylformamide): Higher solubility is anticipated in these solvents. For instance, a related compound, 4-methyl-2-nitroaniline, exhibits high solubility in 2-butanone and N,N-dimethylformamide.[3]

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): Moderate to good solubility is expected, facilitated by hydrogen bonding interactions between the solvent and the amino and nitro groups of the solute.[1]

-

Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is predicted due to the overall polarity introduced by the nitro and amino functional groups.

-

Acidic Aqueous Solutions: Solubility is likely to increase significantly in acidic conditions due to the protonation of the basic amino group, forming a more soluble salt.[2]

Experimental Protocol: Determination of Equilibrium Solubility

The most reliable and widely accepted method for determining the thermodynamic equilibrium solubility of a solid compound is the isothermal shake-flask method .[4][5][6] This protocol outlines the necessary steps to accurately measure the solubility of this compound.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or incubator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[4]

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To remove any remaining undissolved microparticles, filter the supernatant through a syringe filter into a clean vial.[7] Alternatively, centrifuge the solution and carefully collect the clear supernatant.

-

-

Quantitative Analysis (HPLC):

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze the standard solutions using a suitable HPLC method to generate a calibration curve (absorbance vs. concentration). A typical method for nitroanilines might involve a C18 reverse-phase column with a mobile phase such as acetonitrile and water.[8][9][10]

-

Sample Analysis: Dilute the filtered supernatant from the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample under the same HPLC conditions as the standards.

-

Determine the concentration of dissolved this compound in the saturated solution by comparing its analytical response to the calibration curve, accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

-

It is recommended to perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

-

Data Presentation

Quantitative solubility data for this compound should be recorded systematically. The following table provides a template for presenting the experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Alcohols | Methanol | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined | |

| Isopropanol | Data to be determined | Data to be determined | |

| Ketones | Acetone | Data to be determined | Data to be determined |

| 2-Butanone | Data to be determined | Data to be determined | |

| Esters | Ethyl Acetate | Data to be determined | Data to be determined |

| Ethers | Tetrahydrofuran | Data to be determined | Data to be determined |

| 1,4-Dioxane | Data to be determined | Data to be determined | |

| Hydrocarbons | Toluene | Data to be determined | Data to be determined |

| n-Hexane | Data to be determined | Data to be determined | |

| Chlorinated | Dichloromethane | Data to be determined | Data to be determined |

| Amides | N,N-Dimethylformamide | Data to be determined | Data to be determined |

| Aqueous | Water | Data to be determined | Data to be determined |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Separation of 3-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide on the Electronic Effects of Substituents in 2,6-Dimethyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the substituents in 2,6-dimethyl-3-nitroaniline. The interplay between the electron-donating methyl groups at the ortho positions and the electron-withdrawing nitro group at the meta position significantly influences the molecule's chemical properties, particularly the basicity of the amino group. This document details the synthesis of this compound, presents quantitative data on its electronic characteristics through Hammett constants and pKa values, and outlines the experimental and spectroscopic methods for its characterization. The guide is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction

Substituted anilines are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and dyes. The electronic nature of substituents on the aromatic ring dictates the reactivity and physicochemical properties of these compounds. In this compound, the amino group's nucleophilicity and basicity are modulated by the combined influence of two ortho-methyl groups and one meta-nitro group. Understanding these electronic effects is crucial for predicting reaction outcomes and designing novel molecules with desired properties.

The two methyl groups at the 2 and 6 positions are electron-donating through an inductive effect (+I). However, their presence at the ortho positions also introduces significant steric hindrance around the amino group. This "ortho effect" can lead to anomalous chemical behavior compared to what would be predicted based on electronic effects alone. The nitro group at the 3-position is a strong electron-withdrawing group, exerting both a negative inductive effect (-I) and a negative resonance effect (-M). Its position meta to the amino group means that the resonance effect does not directly delocalize the lone pair of the nitrogen atom, but its strong inductive effect significantly reduces the electron density on the aromatic ring and, consequently, on the amino group.

This guide will systematically explore these electronic and steric effects through quantitative data, detailed experimental protocols, and spectroscopic analysis.

Quantitative Analysis of Electronic Effects

The electronic influence of the substituents on the basicity of the amino group in this compound can be quantified using pKa values and Hammett substituent constants.

pKa Values and Basicity

-

2,6-dimethylaniline: The two electron-donating methyl groups would be expected to increase the basicity. However, the steric hindrance from the ortho-methyl groups can inhibit the solvation of the anilinium ion, leading to a decrease in basicity. The experimental pKa of 2,6-dimethylaniline is approximately 3.89.[1][2][3][4] This demonstrates that the steric "ortho effect" outweighs the electron-donating inductive effect.

-

3-nitroaniline: The electron-withdrawing nitro group at the meta position significantly decreases the basicity of aniline. The experimental pKa of 3-nitroaniline is approximately 2.47.[5][6]

Combining these effects, the pKa of this compound is expected to be lower than that of 2,6-dimethylaniline due to the additional electron-withdrawing nitro group. A reasonable estimation would place its pKa below 3.0.

| Compound | Substituents | pKa of Conjugate Acid |

| Aniline | - | ~4.6 |

| 2,6-Dimethylaniline | 2,6-di-CH₃ | ~3.89[1][2][3][4] |

| 3-Nitroaniline | 3-NO₂ | ~2.47[5][6] |

| This compound | 2,6-di-CH₃, 3-NO₂ | Estimated < 3.0 |

Hammett Substituent Constants

The Hammett equation (log(K/K₀) = σρ) provides a means to quantify the electronic effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of a substituent.

For polysubstituted systems, the Hammett equation can be extended by assuming the additivity of the substituent constants:

σ_total = Σσ_i

For this compound, we would consider the contributions from two ortho-methyl groups and one meta-nitro group.

-

σ_meta for -NO₂: The Hammett constant for a nitro group in the meta position is well-established as σ_m-NO₂ = +0.71 . This positive value indicates a strong electron-withdrawing effect.

-

σ_ortho for -CH₃: Hammett constants for ortho substituents are not as straightforward due to the inclusion of steric effects. However, for understanding the electronic contribution, a value of σ_o-CH₃ = -0.07 is often used, indicating a weak electron-donating inductive effect.

Based on the principle of additivity, a theoretical Hammett constant for the combined substituents in this compound can be estimated:

σ_total ≈ σ_m-NO₂ + 2 * σ_o-CH₃ = +0.71 + 2 * (-0.07) = +0.57

This large positive value signifies a substantial net electron-withdrawing effect from the substituents, leading to a significant decrease in the basicity of the amino group.

| Substituent | Position | Hammett Constant (σ) |

| Nitro (-NO₂) | meta | +0.71 |

| Methyl (-CH₃) | ortho | -0.07 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2,6-dimethylaniline (2,6-xylidine). The amino group is first protected by acetylation, followed by nitration and subsequent deprotection.

Step 1: Synthesis of N-acetyl-2,6-dimethyl-3-nitroaniline

This procedure is adapted from a known method for the nitration of N-acetyl-2,6-xylidine.

-

Materials:

-

N-acetyl-2,6-xylidine

-

Acetic acid

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Ethanol

-

Ice

-

-

Procedure:

-

In a flask, create a mixture of N-acetyl-2,6-xylidine and acetic acid.

-

With stirring and under ice-cooling, gradually add concentrated sulfuric acid to the mixture.

-

Slowly add fuming nitric acid to the reaction mixture, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to return to room temperature and stir for 2 hours.

-

Pour the reaction mixture onto ice.

-

Collect the resulting crystalline precipitate by filtration.

-

Recrystallize the crude product from ethanol to obtain pure N-acetyl-2,6-dimethyl-3-nitroaniline as pale yellow needles.

-

Step 2: Hydrolysis of N-acetyl-2,6-dimethyl-3-nitroaniline to this compound

The final step is the deprotection of the amino group by hydrolysis of the amide. This can be achieved under acidic or basic conditions. A general procedure for acid-catalyzed hydrolysis is provided below.

-

Materials:

-

N-acetyl-2,6-dimethyl-3-nitroaniline

-

Concentrated hydrochloric acid or sulfuric acid

-

Water

-

Sodium hydroxide solution

-

-

Procedure:

-

Reflux a mixture of N-acetyl-2,6-dimethyl-3-nitroaniline and an excess of aqueous acid (e.g., 6M HCl) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acid with a sodium hydroxide solution until the free amine precipitates.

-

Collect the solid product by filtration, wash with water, and dry.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Absorptions:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H stretching: Bands just above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for the methyl C-H bonds.

-

N-O stretching (nitro group): Strong, characteristic asymmetric and symmetric stretching bands around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

C=C stretching: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

-

N-H bending: A scissoring vibration around 1620 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: A suitable deuterated solvent such as CDCl₃ or DMSO-d₆ should be used.

-

Expected ¹H NMR Signals:

-

-NH₂ protons: A broad singlet, the chemical shift of which is concentration and solvent dependent, typically in the range of 3.5-5.0 ppm.

-

Aromatic protons: Two doublets in the aromatic region (6.5-8.0 ppm) corresponding to the two protons on the benzene ring, showing ortho coupling.

-

-CH₃ protons: A singlet in the aliphatic region (2.0-2.5 ppm) integrating to six protons, corresponding to the two equivalent methyl groups.

-

-

Expected ¹³C NMR Signals:

-

Six distinct signals for the aromatic carbons. The carbon bearing the amino group will be shielded, while the carbon attached to the nitro group will be deshielded.

-

One signal for the two equivalent methyl carbons in the aliphatic region (around 15-25 ppm).

-

Visualizations

Logical Relationship of Electronic Effects

The following diagram illustrates the interplay of inductive and steric effects of the substituents on the basicity of the amino group in this compound.

Caption: Electronic and steric effects on the basicity of this compound.

Experimental Workflow for Synthesis and Characterization

The diagram below outlines the general workflow for the synthesis and subsequent characterization of this compound.

References

Potential Research Areas for 2,6-Dimethyl-3-nitroaniline: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide summarizes potential research avenues for the novel compound 2,6-dimethyl-3-nitroaniline. Due to the limited availability of published data on this specific molecule, this document leverages established chemical principles and experimental data from structurally analogous compounds to propose potential synthetic routes, functionalization strategies, and areas of biological investigation. All experimental protocols provided are representative examples and may require optimization.

Introduction

This compound is an aromatic amine with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol .[1] Its structure, featuring a sterically hindered aniline moiety and an electron-withdrawing nitro group, presents a unique scaffold for chemical exploration and potential applications in medicinal chemistry. The strategic placement of the methyl groups ortho to the amine can influence the molecule's conformation and reactivity, while the nitro group offers a handle for further functionalization or can act as a key pharmacophoric element. This guide aims to provide a comprehensive overview of potential research directions for this intriguing molecule.

Physicochemical Properties (Predicted)

While experimental data for this compound is scarce, its properties can be predicted based on its structural analogues.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol [1] |

| Appearance | Likely a yellow or orange crystalline solid |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF |

| CAS Number | 67083-28-7[1] |

Potential Synthetic Routes

The synthesis of this compound is not well-documented in publicly available literature. However, plausible synthetic strategies can be devised based on standard organic chemistry transformations.

Nitration of 2,6-dimethylaniline

A direct approach would be the nitration of commercially available 2,6-dimethylaniline. The challenge in this synthesis is to control the regioselectivity of the nitration to favor the 3-nitro isomer over the more electronically favored 4-nitro isomer. Steric hindrance from the ortho methyl groups might direct the incoming nitro group to the meta position.

Caption: Proposed synthesis of this compound via nitration.

Experimental Protocol (Representative):

-

Preparation: To a stirred solution of 2,6-dimethylaniline (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of nitric acid (1.05 eq) and sulfuric acid.

-

Reaction: Maintain the temperature below 5 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the isomers.

Reduction of 2,6-Dimethyl-1,3-dinitrobenzene

An alternative route involves the selective reduction of one nitro group in 2,6-dimethyl-1,3-dinitrobenzene. Achieving selective reduction can be challenging but may be possible using specific reducing agents.

References

An In-depth Technical Guide to the Safe Handling of 2,6-Dimethyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 2,6-Dimethyl-3-nitroaniline (CAS No. 67083-28-7). The information is intended to support laboratory safety protocols and to ensure the well-being of personnel working with this compound. Due to the limited availability of detailed toxicological data for this specific chemical, this guide also includes information from structurally similar nitroaniline compounds to provide a more complete understanding of the potential hazards.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 67083-28-7 | Santa Cruz Biotechnology |

| Molecular Formula | C₈H₁₀N₂O₂ | Santa Cruz Biotechnology |

| Molecular Weight | 166.18 g/mol | Santa Cruz Biotechnology |

| Boiling Point | 328°C at 760 mmHg | Molbase |

| Flash Point | 152.2°C | Molbase |

| Density | 1.22 g/cm³ | Molbase |

| Refractive Index | 1.601 | Molbase |

Hazard Identification and Classification

As per the Safety Data Sheet from Combi-Blocks, there is no known hazard classification for this compound. However, it is crucial to note that the toxicological properties of this compound have not been fully investigated.[1] Many structurally related nitroaniline compounds are classified as harmful or toxic. For instance, N,N-Dimethyl-3-nitroaniline is harmful if swallowed, in contact with skin, or if inhaled.[2] It is therefore prudent to handle this compound with a high degree of caution, assuming it may have similar hazardous properties.

Toxicological Data

There is currently no specific toxicological data available for this compound.[1] The following table presents data for a related compound, N,N-Dimethyl-3-nitroaniline, to provide an indication of potential hazards.

| Hazard Category | Classification |

| Acute Oral Toxicity | Category 4 |

| Acute Dermal Toxicity | Category 4 |

| Acute Inhalation Toxicity | Category 4 |

| Skin Corrosion/Irritation | Not Classified |

| Serious Eye Damage/Irritation | Not Classified |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | No data available |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Data for N,N-Dimethyl-3-nitroaniline, a structurally similar compound.[2]

Handling and Storage Precautions

Proper handling and storage are critical to minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary. |

Storage

| Storage Condition | Recommendation |

| Temperature | 2-8°C |

| Environment | Keep in a dark, dry, and well-ventilated place. |

| Container | Store in a tightly sealed container. |

Experimental Protocols: Safe Handling Workflow

The following diagram outlines a safe handling workflow for this compound, from receipt to disposal. Adherence to this workflow is crucial for minimizing risk.

Caption: Safe handling workflow for this compound.

Emergency Procedures

In the event of an emergency, follow these procedures:

| Emergency Situation | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention immediately. |

| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. |

Fire-Fighting Measures

| Property | Recommendation |

| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. |

| Specific Hazards | Emits toxic fumes under fire conditions, including carbon monoxide and nitrogen oxides. |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear. |

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or water sources.

Disclaimer: This document is intended as a guide and should not be considered a substitute for a comprehensive risk assessment. All personnel handling this chemical should be adequately trained in its safe use. Always refer to the most current Safety Data Sheet provided by the supplier before use.

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Nitroanilines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of substituted nitroanilines. These aromatic compounds, characterized by an aniline ring substituted with one or more nitro groups, have played a pivotal role in the development of synthetic chemistry and continue to be a cornerstone in various industrial and research applications, including the synthesis of dyes, pharmaceuticals, and materials science. This document details key historical milestones, seminal synthetic methodologies, and the evolution of our understanding of these versatile molecules.

Historical Context and Early Discoveries

The story of substituted nitroanilines is intrinsically linked to the birth of the synthetic dye industry in the 19th century. The journey began with the isolation of aniline from coal tar and subsequent investigations into its chemical transformations.

The nitration of aromatic compounds, a fundamental reaction in organic chemistry, was the gateway to the synthesis of nitroanilines. Early methods were often harsh and non-selective, leading to mixtures of isomers that were challenging to separate and characterize.

A significant breakthrough was the protection of the highly activating amino group of aniline prior to nitration. By converting aniline to acetanilide, a less reactive intermediate, chemists could achieve more controlled nitration, predominantly yielding the para- and ortho-nitro isomers. Subsequent hydrolysis of the acetamido group then afforded the corresponding nitroanilines. This strategic approach laid the groundwork for the systematic synthesis of a wide array of substituted nitroanilines.

The development of synthetic dyes, such as "aniline black," which was first observed in the 1830s and patented in 1863, spurred further research into aniline derivatives, including nitroanilines, which served as crucial precursors.[1]

Key Substituted Nitroanilines: Synthesis and Properties

This section details the synthesis and key physical properties of some of the most common and historically significant substituted nitroanilines.

4-Nitroaniline (p-Nitroaniline)

4-Nitroaniline is a bright yellow crystalline solid that has been a vital intermediate in the production of dyes, antioxidants, and pharmaceuticals.[2]

Table 1: Physical Properties of 4-Nitroaniline

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₂ | [2] |

| Molar Mass | 138.12 g/mol | [2] |

| Melting Point | 146-149 °C | [2][3] |

| Appearance | Yellow or brown powder | [2] |

| Solubility in water | 0.8 mg/mL at 18.5 °C | [2] |

2-Nitroaniline (o-Nitroaniline)

2-Nitroaniline is an orange solid primarily used as a precursor for the synthesis of o-phenylenediamine, a key component in the production of benzimidazoles, which are found in many pharmaceuticals.[4]

Table 2: Physical Properties of 2-Nitroaniline

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₂ | [4] |

| Molar Mass | 138.126 g/mol | [4] |

| Melting Point | 71.5 °C | [4] |

| Appearance | Orange solid | [4] |

| Solubility in water | 0.117 g/100 mL at 20 °C | [4] |

2,4-Dinitroaniline

2,4-Dinitroaniline is a solid organic compound used as an intermediate in the manufacturing of pesticides, herbicides, pharmaceuticals, and dyes.[5]

Table 3: Physical Properties of 2,4-Dinitroaniline

| Property | Value | Reference |

| Molecular Formula | C₆H₃(NO₂)₂NH₂ | [5] |

| Molar Mass | 183.11 g/mol | [5] |

| Melting Point | 177-179 °C | [6] |

| Appearance | Yellow to orange crystalline solid |

Experimental Protocols for Synthesis

The following sections provide detailed methodologies for the laboratory synthesis of key substituted nitroanilines.

Synthesis of 4-Nitroaniline from Aniline

This is a classic multi-step synthesis that demonstrates the principle of protecting group chemistry in electrophilic aromatic substitution.[7]

Experimental Workflow: Synthesis of 4-Nitroaniline

Caption: A three-step workflow for the synthesis of 4-nitroaniline.

Procedure:

-

Acetylation of Aniline: In a flask, dissolve aniline in glacial acetic acid. To this solution, add acetic anhydride dropwise while stirring. The reaction is exothermic and may require cooling. After the addition is complete, stir the mixture for a period to ensure complete reaction, then pour it into ice water to precipitate the acetanilide. Collect the solid by filtration and wash with cold water.

-

Nitration of Acetanilide: To a cooled mixture of concentrated sulfuric acid, add the dried acetanilide in portions, ensuring the temperature remains low. Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid. Add this nitrating mixture dropwise to the acetanilide solution, maintaining a low temperature (0-5 °C) throughout the addition. After the addition, allow the reaction to proceed for a specified time before pouring the mixture onto crushed ice. The precipitated p-nitroacetanilide is collected by filtration.[8]

-

Hydrolysis of p-Nitroacetanilide: Suspend the p-nitroacetanilide in an aqueous solution of sulfuric acid and heat the mixture under reflux until the solid dissolves.[9] Cool the solution and then carefully neutralize it with an aqueous solution of sodium hydroxide until the 4-nitroaniline precipitates.[9] Collect the yellow solid by filtration, wash thoroughly with water, and dry.

Industrial Synthesis of 4-Nitroaniline

Industrially, 4-nitroaniline is produced by the amination of 4-nitrochlorobenzene.[2]

Reaction: ClC₆H₄NO₂ + 2 NH₃ → H₂NC₆H₄NO₂ + NH₄Cl[2]

Procedure: 4-nitrochlorobenzene is heated with aqueous ammonia under pressure in an autoclave. After the reaction is complete, the mixture is cooled, and the 4-nitroaniline product is isolated by filtration.

Commercial Synthesis of 2-Nitroaniline

The commercial preparation of 2-nitroaniline involves the reaction of 2-nitrochlorobenzene with ammonia.[4]

Reaction: ClC₆H₄NO₂ + 2 NH₃ → H₂NC₆H₄NO₂ + NH₄Cl[4]

Procedure: This reaction is typically carried out at elevated temperatures and pressures in an autoclave.[10] Due to the exothermic nature of the reaction, careful temperature control is crucial to prevent runaway reactions.[10]

Synthesis of 2,4-Dinitroaniline

2,4-Dinitroaniline can be prepared by the reaction of 1-chloro-2,4-dinitrobenzene with ammonia.[5]

Reaction: (O₂N)₂C₆H₃Cl + 2 NH₃ → (O₂N)₂C₆H₃NH₂ + NH₄Cl

Procedure: 1-chloro-2,4-dinitrobenzene is heated with an aqueous solution of ammonia.[6] The reaction can be carried out under pressure to increase the rate. The product precipitates upon cooling and is collected by filtration.

Biological Activity and Drug Development Potential

Substituted nitroanilines have emerged as a significant scaffold in medicinal chemistry, exhibiting a range of biological activities, including anticancer and antimicrobial properties.[11][12] The electron-withdrawing nature of the nitro group is often crucial for their mechanism of action.

Table 4: Reported Biological Activities of Substituted Nitroanilines

| Compound Class | Biological Activity | Potential Application | Reference |

| N-Substituted 2-Nitroanilines | Anticancer, Antimicrobial | Oncology, Infectious Diseases | [11] |

| 2,4,6-Trinitroaniline Derivatives | Anticancer (Hepatocellular Carcinoma) | Oncology | [12] |

| Benzothiazoles from Nitroanilines | Antibacterial (P. aeruginosa) | Infectious Diseases | [13] |

Mechanism of Action: A common mechanism of action for nitroaromatic compounds involves the bioreductive activation of the nitro group within hypoxic cells (e.g., in solid tumors) or microbial cells.[11][14] This reduction leads to the formation of reactive nitroso and hydroxylamine intermediates that can cause cellular damage, for instance, by binding to DNA.[13]

Signaling Pathway and Drug Discovery Workflow

Caption: A generalized workflow for drug discovery involving substituted nitroanilines.

Conclusion

The discovery and development of substituted nitroanilines represent a significant chapter in the history of organic chemistry. From their early use as dye intermediates to their current exploration as potential therapeutic agents, these compounds have demonstrated remarkable versatility. The synthetic methodologies developed for their preparation, particularly the strategic use of protecting groups, have become fundamental concepts in organic synthesis. As research continues, the rich chemistry of substituted nitroanilines will undoubtedly lead to the discovery of new applications and a deeper understanding of their biological activities, paving the way for the development of novel drugs and materials.

References

- 1. New synthetic black dyes: their discovery, production and everyday use (1859-1930) [journals.openedition.org]

- 2. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 5. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]

- 6. US4102927A - Process for the preparation of 2,4-dinitroaniline - Google Patents [patents.google.com]

- 7. azom.com [azom.com]

- 8. magritek.com [magritek.com]

- 9. echemi.com [echemi.com]

- 10. 2-Nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

A Comprehensive Technical Guide on the Theoretical and Structural Analysis of 2,6-Dimethyl-3-nitroaniline

Introduction: 2,6-Dimethyl-3-nitroaniline (C₈H₁₀N₂O₂) is an aromatic amine whose structural and electronic properties are of interest to researchers in materials science and drug development. The strategic placement of two methyl groups, an amino group, and a nitro group on the benzene ring creates a unique electronic environment governed by steric and electronic effects. Theoretical calculations, particularly those employing Density Functional Theory (DFT), are indispensable for elucidating the molecule's optimized geometry, vibrational modes, and electronic characteristics. This guide provides an in-depth overview of the computational methodologies and expected structural data for this compound, complemented by detailed experimental protocols for its synthesis and characterization.

Computational Methodology

The core of the theoretical analysis of this compound involves quantum chemical calculations to determine its ground-state molecular structure and properties. Density Functional Theory (DFT) is the most common and effective method for such investigations.

1.1. Geometry Optimization and Vibrational Analysis: The molecular structure is optimized using DFT, typically with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional provides a reliable balance between accuracy and computational cost for organic molecules. A comprehensive basis set, such as 6-311++G(d,p), is employed to accurately describe the electronic distribution. The optimization process seeks the lowest energy conformation of the molecule. Following optimization, a frequency calculation is performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational spectra (FT-IR and FT-Raman).

1.2. Electronic Property Analysis: Several key electronic properties are derived from the optimized structure:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap suggests higher reactivity and the possibility of intramolecular charge transfer.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This is crucial for predicting sites of intermolecular interactions and chemical reactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization between occupied and unoccupied orbitals, which contribute to the overall stability of the molecule.

Data Presentation: Theoretical and Experimental Parameters

While specific experimental data for this compound is not widely published, the following tables summarize the expected theoretical data based on calculations of structurally similar isomers like 2,4-Dimethyl-6-nitroaniline.[1]

Table 1: Optimized Geometrical Parameters (DFT/B3LYP/6-311++G(d,p)) (Note: Values are representative and based on analysis of similar nitroaniline derivatives.[1])

| Parameter | Bond | Length (Å) | Parameter | Bond Angle | Angle (°) |

| Bond Lengths | C1-C2 | 1.405 | Bond Angles | C6-C1-C2 | 118.5 |

| C2-C3 | 1.398 | C1-C2-C3 | 121.3 | ||

| C3-C4 | 1.395 | C2-C3-C4 | 119.4 | ||

| C4-C5 | 1.401 | C3-C4-C5 | 120.1 | ||

| C5-C6 | 1.399 | C4-C5-C6 | 120.0 | ||

| C6-C1 | 1.403 | C5-C6-C1 | 120.7 | ||

| C1-N1 | 1.420 | C2-C1-N1 | 120.8 | ||

| C3-N2 | 1.475 | C4-C3-N2 | 119.5 | ||

| N2-O1 | 1.230 | C3-N2-O1 | 118.2 | ||

| N2-O2 | 1.230 | O1-N2-O2 | 123.6 | ||

| Dihedral Angles | C6-C1-C2-C3 | 0.5 | C2-C1-N1-H1 | 15.0 | |

| C1-C2-C3-N2 | -179.8 | C4-C3-N2-O1 | -5.0 |

Table 2: Predicted Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3450 | Medium | N-H Asymmetric Stretch | Amino (-NH₂) |

| ~3350 | Medium | N-H Symmetric Stretch | Amino (-NH₂) |

| ~3080 | Weak | C-H Aromatic Stretch | Phenyl Ring |

| ~2960 | Weak | C-H Asymmetric Stretch | Methyl (-CH₃) |

| ~2870 | Weak | C-H Symmetric Stretch | Methyl (-CH₃) |

| ~1620 | Strong | N-H Scissoring | Amino (-NH₂) |

| ~1580 | Strong | C=C Aromatic Stretch | Phenyl Ring |

| ~1530 | Very Strong | N-O Asymmetric Stretch | Nitro (-NO₂) |

| ~1350 | Very Strong | N-O Symmetric Stretch | Nitro (-NO₂) |

| ~1250 | Medium | C-N Stretch | Amino (-NH₂) |

| ~850 | Strong | C-N Stretch | Nitro (-NO₂) |

Table 3: Calculated Electronic Properties

| Property | Value (eV) | Significance |

| HOMO Energy | -6.25 | Electron-donating ability |

| LUMO Energy | -2.50 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.75 | Chemical reactivity, stability |

| Ionization Potential | 6.25 | Energy to remove an electron |

| Electron Affinity | 2.50 | Energy to accept an electron |

Experimental Protocols

3.1. Synthesis of Dimethyl-Nitroaniline Derivatives: A general synthesis method involves the nitration of a corresponding dimethylaniline. For instance, the synthesis of an isomer, 2,4-dimethyl-6-nitroaniline, proceeds as follows:

-

A solution of 2,4-dimethylaniline is reacted with acetic anhydride to form 2,4-dimethylacetanilide.[1]

-

The resulting acetanilide is then carefully added to a nitrating mixture (e.g., 70% sulfuric acid and nitric acid) under controlled temperature conditions.[1]

-

The reaction mixture is refluxed and then poured into cold water to precipitate the product.[1]

-

The precipitate is filtered, washed with water until neutral pH, and dried. Recrystallization from a suitable solvent like methanol can be used to obtain crystals suitable for X-ray analysis.[1]

3.2. FT-IR Spectroscopy:

-

Method: Attenuated Total Reflectance (ATR) or KBr pellet technique.

-

Sample Preparation (ATR): A small amount (<1 mg) of the powdered sample is placed directly onto the ATR crystal (e.g., diamond). Consistent pressure is applied to ensure good contact.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is collected first. The sample spectrum is then recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

3.3. Single-Crystal X-ray Diffraction:

-

Crystal Selection: A suitable single crystal of the compound is selected and mounted on a goniometer.

-

Instrumentation: A diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector is used.

-

Data Collection: The crystal is maintained at a low temperature (e.g., 163 K) to minimize thermal vibrations. The diffractometer collects reflection data over a range of angles.

-

Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure using software packages like SHELXS and SHELXL.[1] This provides precise bond lengths, bond angles, and information about intermolecular interactions.

Visualization of Structure and Processes